

Mandipropamid's classification in the mandelamide chemical class

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Compound of Interest					
Compound Name:	Mandipropamid				
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An In-depth Technical Guide to **Mandipropamid**: Classification, Mechanism, and Experimental Analysis

Executive Summary

Mandipropamid is a highly effective, single-site fungicide belonging to the mandelamide chemical class, and is also categorized within the broader group of Carboxylic Acid Amides (CAA).[1][2][3] It is specifically designed for the control of Oomycete fungal pathogens, which are responsible for devastating plant diseases such as late blight in potatoes and tomatoes, and downy mildew in grapes.[1][4] The primary mode of action for Mandipropamid is the inhibition of cell wall biosynthesis in these pathogens.[4] It achieves this by targeting and disrupting the function of a specific cellulose synthase-like enzyme, PiCesA3, which is crucial for the formation of the fungal cell wall.[1][5] This disruption leads to the cessation of growth and ultimately, the death of the pathogen. This guide provides a detailed overview of its chemical classification, mechanism of action, relevant quantitative data, and key experimental protocols for its study.

Chemical Classification and Structure

Mandipropamid is unequivocally classified as a member of the mandelamide chemical class of fungicides.[2][4] This classification is based on its core chemical structure derived from mandelic acid, a type of alpha-hydroxy carboxylic acid. More broadly, it is grouped with other fungicides like dimethomorph and iprovalicarb into the Carboxylic Acid Amide (CAA) fungicides



(FRAC Group 40).[1][6][7] This grouping is based on a shared mechanism of action and observed cross-resistance patterns.[1][6]

- IUPAC Name: 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide[8][9]
- CAS Registry Number: 374726-62-2[2]
- Molecular Formula: C23H22CINO4[2]
- Molecular Weight: 411.9 g/mol [2]

The structure features a central mandelamide core, which is crucial for its fungicidal activity.



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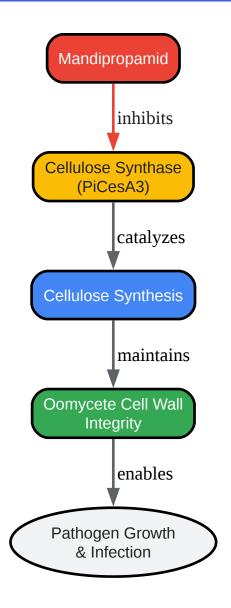
Figure 1: Hierarchical classification of Mandipropamid.

Mechanism of Action: Inhibition of Cellulose Synthesis

Mandipropamid's efficacy stems from its highly specific mode of action: the inhibition of cellulose synthesis in the cell walls of Oomycete pathogens.[1][4] This process is critical for the structural integrity and growth of the fungus.

Studies have demonstrated that **Mandipropamid** specifically targets a cellulose synthase-like protein, PiCesA3.[1][5] By inhibiting this enzyme, **Mandipropamid** effectively halts the polymerization of glucose into cellulose chains, which are essential components of the oomycete cell wall.[1][5] This disruption leads to characteristic swelling of germinating cysts and malformation of germ tubes, ultimately preventing infection and pathogen proliferation.[1] [6][10] Uptake studies using radiolabeled **Mandipropamid** have shown that the compound acts on the cell wall and does not need to enter the cell to exert its effect.[1][5]





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Figure 2: Mandipropamid's signaling pathway for inhibiting pathogen growth.

Quantitative Efficacy and Toxicological Data

The potency of **Mandipropamid** has been quantified through various bioassays. The following tables summarize key efficacy and toxicological metrics.

Table 1: Efficacy of Mandipropamid against Oomycete Pathogens



Metric	Value	Target Organism/Process	Reference
IC50	19.8 ± 5.6 nM	Inhibition of ¹⁴ C- cellulose synthesis in P. infestans	[1]

| EC₅₀ | 0.008 - 0.03 mg/L | Mycelial growth reduction in Phytophthora and P. litchi |[11] |

Table 2: Acute Toxicological Profile of Mandipropamid

Metric	Value	Species	Exposure Route	Reference
LD50	>5000 mg/kg bw	Rat	Oral	[7]
LD ₅₀	>5050 mg/kg bw	Rat	Dermal	[7]
LC50	>5101 mg/m³ (4- hr)	Rat	Inhalation	[7]

| LC₅₀ | 4.85 mg/L | Zebrafish (adult) | Aquatic |[11] |

Experimental Protocols Protocol for Cellulose Synthase Inhibition Assay

This protocol is adapted from studies investigating **Mandipropamid**'s effect on cellulose biosynthesis in Phytophthora infestans.[1]

Objective: To quantify the inhibition of cellulose synthesis by **Mandipropamid** using ¹⁴C-glucose incorporation.

Methodology:

• Culturing: Grow P. infestans mycelia in a suitable liquid medium to produce cysts.

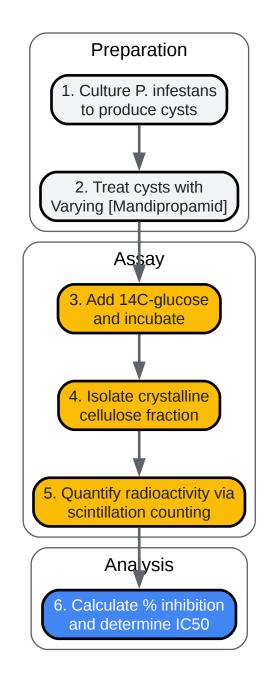






- Treatment: Treat the germinating cysts with varying concentrations of Mandipropamid (and a solvent control).
- Radiolabeling: Add ¹⁴C-labeled glucose to the treated cultures and incubate to allow for incorporation into newly synthesized cellulose.
- Extraction: Harvest the cells and perform a series of chemical extractions to isolate the crystalline cellulose fraction from other cellular components.
- Quantification: Measure the radioactivity of the extracted cellulose fraction using liquid scintillation counting.
- Analysis: Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.





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Figure 3: Workflow for the cellulose synthesis inhibition assay.

Protocol for Generating Mandipropamid-Insensitive Mutants

This protocol details the generation of resistant mutants to identify the molecular target of **Mandipropamid**.[1][10]



Objective: To induce and select for mutations that confer resistance to **Mandipropamid**, enabling gene sequence analysis to identify the target protein.

Methodology:

- Mutagenesis: Expose a large population of P. infestans zoospores to a chemical mutagen, such as ethyl methane sulphonate (EMS).
- Selection: Plate the mutagenized spores on a growth medium containing a lethal concentration of Mandipropamid. Only resistant mutants will survive and grow.
- Isolation and Verification: Isolate the resulting colonies and re-test their insensitivity to
 Mandipropamid to confirm the resistance phenotype.
- Gene Sequencing: Extract genomic DNA from both the resistant mutants and the sensitive wild-type strain.
- Analysis: Sequence candidate genes known to be involved in cell wall synthesis (e.g., cellulose synthase genes like PiCesA3) and compare the sequences to identify point mutations responsible for the resistance.[1]

General Synthesis Protocol

Mandipropamid can be synthesized efficiently through a protection-free strategy starting from commercially available precursors.[3]

Objective: To synthesize Mandipropamid (1) via the coupling of key intermediates.

Key Intermediates:

- Amine compound (4): Derived from vanillin.
- α-hydroxy acid (6): Derived from p-chloroacetophenone.

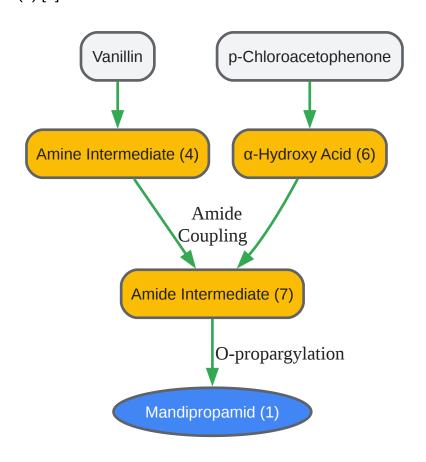
Simplified Procedure:

Amide Coupling: The α-hydroxy acid intermediate (6) is activated using coupling agents like
 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide



hydrochloride (EDC) in a solvent such as dimethylformamide (DMF).

- Amine Addition: The amine intermediate (4) is added to the activated acid, and the reaction mixture is stirred at room temperature for several hours to form an amide intermediate (7).
- O-propargylation: The final step involves the addition of two propargyl groups. The amide intermediate (7) is treated with propargyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) at an elevated temperature (e.g., 60°C) to yield the final product,
 Mandipropamid (1).[3]



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Figure 4: Simplified synthetic pathway for **Mandipropamid**.

Conclusion

Mandipropamid stands as a significant advancement in the control of Oomycete pathogens. Its classification within the mandelamide chemical class is defined by its unique structure, which enables a highly specific and potent mechanism of action: the targeted inhibition of cellulose synthase PiCesA3. The quantitative data underscores its high efficacy at low



concentrations. The detailed experimental protocols provided herein offer a framework for further research into its fungicidal properties and for the development of novel crop protection agents. This technical guide serves as a core resource for professionals in agrochemical research and drug development.

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